2-{[(2,3-Dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 2-{[(2,3-Dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the carboxamide group: This step often involves the reaction of the benzothiophene core with an appropriate amine.
Attachment of the 2,3-dimethylphenoxyacetyl group: This is typically done through acylation reactions using 2,3-dimethylphenoxyacetic acid or its derivatives.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-{[(2,3-Dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[(2,3-Dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{[(2,3-Dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
2-{[(2,3-Dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with other similar compounds, such as:
2-{[(3,4-Dimethylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
N-Ethyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: This compound has an ethyl group instead of a dimethyl group, which may affect its reactivity and applications.
Methyl 2-{[(2,4-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: The presence of a methyl ester group in this compound can influence its solubility and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its properties and applications.
Properties
Molecular Formula |
C19H22N2O3S |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-[[2-(2,3-dimethylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C19H22N2O3S/c1-11-6-5-8-14(12(11)2)24-10-16(22)21-19-17(18(20)23)13-7-3-4-9-15(13)25-19/h5-6,8H,3-4,7,9-10H2,1-2H3,(H2,20,23)(H,21,22) |
InChI Key |
WKZFNHPZFARTDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C |
Origin of Product |
United States |
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